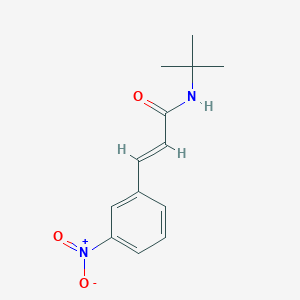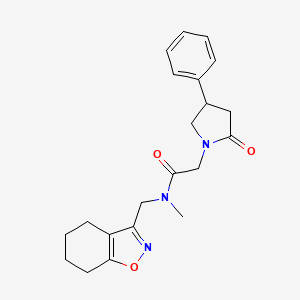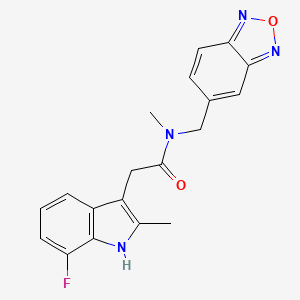
3-(4-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.94869 g/mol and the complexity rating of the compound is 175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research on compounds related to 3-(4-bromophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate has shown significant antimicrobial activities. For instance, derivatives of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, which share a structural similarity with the target compound, demonstrated broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp. and fluconazole-resistant yeast isolates such as Candida glabrata and Saccharomyces cerevisiae. The 4-bromophenyl derivative, closely related to the compound , was notably effective against a majority of the species tested, highlighting the potential of halogenated phenyl derivatives in antimicrobial applications (Buchta et al., 2004).
Synthesis and Structural Studies
The synthesis and structural elucidation of related compounds also offer insights into the potential applications of this compound. For example, the nucleophilic substitution reaction leading to quadruply annulated borepins showcases the synthetic versatility of bromophenyl derivatives, suggesting that similar methodologies could be applied to the synthesis of the target compound for various research purposes, including material science and organic chemistry studies (Schickedanz et al., 2017).
Biomedical Applications
Another important area of research is the exploration of the biomedical applications of compounds structurally related to this compound. For instance, a study on a compound featuring a 4-bromophenyl isoxazolone moiety highlighted its potential in regulating inflammatory diseases, as evidenced by docking studies. This underscores the potential of this compound derivatives in biomedical research, particularly in the development of anti-inflammatory agents (Ryzhkova et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)oxatriazol-3-ium-5-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-3-6(4-2-5)11-9-7(12)13-10-11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKGNCIIXYRYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]2=NOC(=N2)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5511456.png)
![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)
![N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)

![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)
![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)

![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5511519.png)
![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)

